2-Bromo-4-(1,3-diketoisoindolin-2-yl)butyraldehyde
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Overview
Description
2-Bromo-4-(1,3-diketoisoindolin-2-yl)butyraldehyde is a complex organic compound characterized by the presence of a bromine atom, a butyraldehyde group, and a 1,3-diketoisoindolin moiety
Mechanism of Action
Target of Action
The primary target of 2-Bromo-4-(1,3-diketoisoindolin-2-yl)butyraldehyde is the human dopamine receptor D2 (hD2R) . This receptor plays a crucial role in the dopaminergic system, which is involved in several neurological processes including mood, reward, addiction, and fine motor control.
Mode of Action
This compound interacts with the hD2R at its allosteric binding site . The compound forms interactions with key amino acid residues within the receptor, which can alter the receptor’s conformation and modulate its activity .
Result of Action
Biochemical Analysis
Biochemical Properties
2-Bromo-4-(1,3-diketoisoindolin-2-yl)butyraldehyde plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions can include enzyme inhibition or activation, binding to specific proteins, and influencing biochemical pathways. For instance, it may interact with enzymes involved in oxidative stress responses, thereby modulating their activity and affecting cellular redox states .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the expression of genes involved in apoptosis, leading to changes in cell survival rates. Additionally, it can impact metabolic pathways by modulating the activity of key metabolic enzymes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, thereby influencing cellular functions. For instance, the compound may inhibit enzymes involved in DNA repair, leading to increased DNA damage and subsequent cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that prolonged exposure to this compound can lead to cumulative effects on cell viability and function. Additionally, its stability in various experimental conditions can affect the reproducibility of results .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxic effects, while higher doses can lead to significant adverse effects. Threshold effects have been observed, where a specific dosage range results in a marked change in biological activity. Toxicity studies have indicated that high doses of this compound can lead to organ damage and other adverse effects .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. These interactions can affect metabolic flux and alter metabolite levels within cells. For example, the compound may inhibit key enzymes in the glycolytic pathway, leading to changes in glucose metabolism and energy production .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes. Its localization and accumulation within specific tissues can influence its overall effects on cellular function .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its presence in particular subcellular locations can affect its interactions with biomolecules and its overall biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-(1,3-diketoisoindolin-2-yl)butyraldehyde typically involves multi-step organic reactionsThe reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to optimize the reaction conditions and improve efficiency. The use of advanced purification methods, such as chromatography and recrystallization, is essential to achieve the required purity for industrial applications .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-(1,3-diketoisoindolin-2-yl)butyraldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Sodium azide, potassium cyanide, and other nucleophiles.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Bromo-4-(1,3-diketoisoindolin-2-yl)butyraldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-(1,3-diketoisoindolin-2-yl)butyric acid
- 2-Bromo-4-(1,3-diketoisoindolin-2-yl)butanol
- 2-Bromo-4-(1,3-diketoisoindolin-2-yl)butyronitrile
Uniqueness
2-Bromo-4-(1,3-diketoisoindolin-2-yl)butyraldehyde is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
2-bromo-4-(1,3-dioxoisoindol-2-yl)butanal |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO3/c13-8(7-15)5-6-14-11(16)9-3-1-2-4-10(9)12(14)17/h1-4,7-8H,5-6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMNSDCYVLIMUOT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCC(C=O)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.